

Physical and chemical properties of 4-Methyl-2-heptene

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Compound of Interest

Compound Name: 4-Methyl-2-heptene

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An In-depth Technical Guide to the Physical and Chemical Properties of **4-Methyl-2-heptene**

Introduction

4-Methyl-2-heptene is an unsaturated aliphatic hydrocarbon with the molecular formula C8H16.^{[1][2][3]} As an alkene, its structure is characterized by a seven-carbon chain with a double bond at the second carbon and a methyl group at the fourth carbon. This compound exists as two stereoisomers: (E)-**4-Methyl-2-heptene** (trans) and (Z)-**4-Methyl-2-heptene** (cis).^{[4][5]} This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and reactions, and relevant spectral data for researchers and professionals in drug development and chemical synthesis.

Physical and Chemical Properties

The physical and chemical properties of **4-Methyl-2-heptene** are summarized below. These properties are crucial for its handling, application in synthesis, and purification.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C8H16	[1] [2] [3]
Molecular Weight	112.21 g/mol	[1] [2] [3]
IUPAC Name	(E)-4-methylhept-2-ene and (Z)-4-methylhept-2-ene	[2] [4]
CAS Number	3404-56-6 (for the mixture or unspecified isomer)	[2] [3]
	66225-17-0 (for the trans or E- isomer)	[1] [2] [5]
Density	0.712 g/cm ³	[1] [6]
Boiling Point	120.2°C (estimate)	[1] [6]
Melting Point	-103.01°C (estimate)	[1] [6]
Refractive Index	1.4080	[1] [6]
Water Solubility	Predicted to be practically insoluble.	[7]
LogP (Octanol/Water Partition Coefficient)	3.5 - 4.52 (Predicted)	[8]

Stereoisomerism

4-Methyl-2-heptene has a double bond that can result in E/Z (trans/cis) isomerism, leading to two distinct geometric isomers with potentially different physical properties and reactivity.

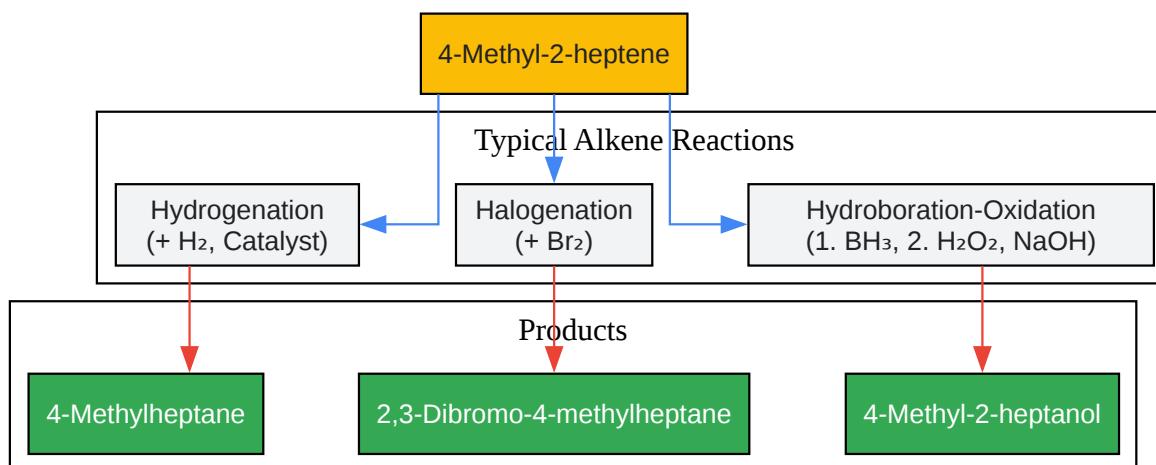
Caption: Geometric isomers of **4-Methyl-2-heptene**.

Chemical Reactivity

As an alkene, **4-Methyl-2-heptene**'s reactivity is dominated by the nucleophilic character of its carbon-carbon double bond. It readily undergoes electrophilic addition reactions.

Key reactions include:

- Hydrogenation: The addition of hydrogen across the double bond in the presence of a catalyst (e.g., Pd, Pt, Ni) yields the saturated alkane, 4-methylheptane.[7]
- Halogenation: It reacts with halogens like bromine (Br_2) or chlorine (Cl_2) to form vicinal dihalides, such as 2,3-dibromo-4-methylheptane.[7]
- Hydrohalogenation: The addition of hydrogen halides (e.g., HBr , HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon.
- Hydration: In the presence of an acid catalyst, water can be added across the double bond to form an alcohol, 4-methyl-3-heptanol or 4-methyl-2-heptanol, depending on potential carbocation rearrangements.
- Hydroboration-Oxidation: This two-step reaction adds a hydroxyl group to the less substituted carbon of the double bond, resulting in an anti-Markovnikov addition product.[7]



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Caption: Common chemical reactions of **4-Methyl-2-heptene**.

Experimental Protocols

The synthesis of **4-Methyl-2-heptene** can be achieved through various organic chemistry methodologies. Below are generalized protocols for common synthetic routes.

Synthesis via Grignard Reaction

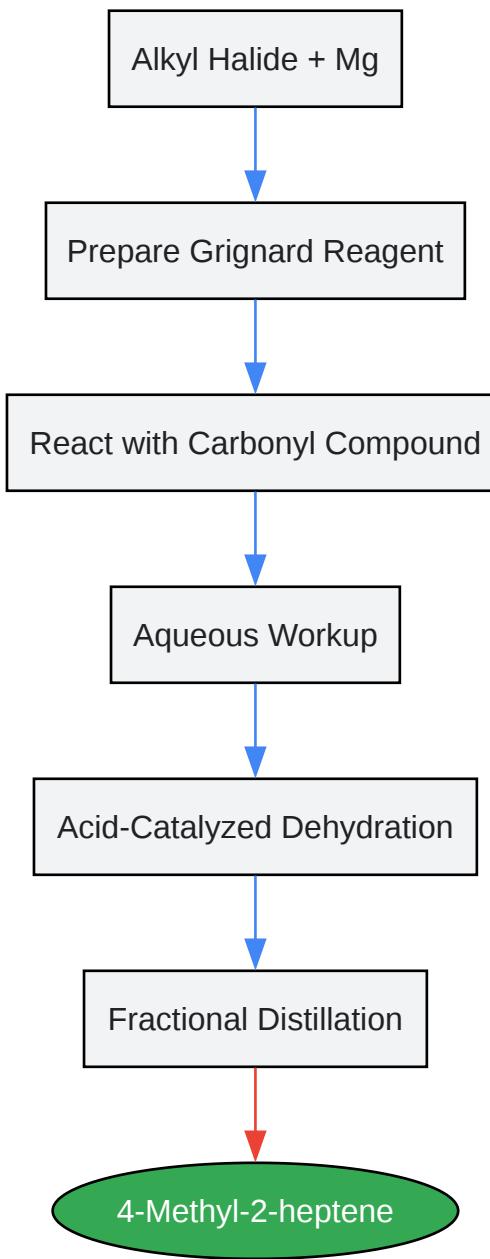
A Grignard reaction provides a versatile method for carbon-carbon bond formation.^[7] The synthesis of **4-Methyl-2-heptene** can be envisioned by reacting a suitable Grignard reagent with an appropriate aldehyde or ketone, followed by dehydration.

Protocol:

- Preparation of Grignard Reagent:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.
 - Add a small volume of anhydrous diethyl ether.
 - Slowly add a solution of an appropriate alkyl halide (e.g., 2-bromobutane) in anhydrous diethyl ether to the magnesium turnings.
 - If the reaction does not start, add a small crystal of iodine. Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Carbonyl Compound:
 - Cool the Grignard reagent solution in an ice bath.
 - Slowly add a solution of a suitable carbonyl compound (e.g., propanal) in anhydrous diethyl ether from the dropping funnel.
 - After the addition, allow the mixture to stir at room temperature for 1-2 hours.
- Workup and Dehydration:

- Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent via rotary evaporation.
- The resulting secondary alcohol is then dehydrated using a strong acid catalyst (e.g., H_2SO_4 or p-toluenesulfonic acid) with heating to yield **4-Methyl-2-heptene**.

- Purification:
 - Purify the crude product by fractional distillation to isolate **4-Methyl-2-heptene**.



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Caption: Workflow for the synthesis of **4-Methyl-2-heptene** via a Grignard reaction.

Synthesis via Dehydrohalogenation

This classic elimination reaction involves treating an appropriate alkyl halide with a strong base to form an alkene.

Protocol:

- Reaction Setup:
 - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the alkyl halide (e.g., 3-bromo-4-methylheptane) in a suitable alcoholic solvent (e.g., ethanol).
 - Add a strong base, such as potassium hydroxide (KOH), to the solution.
- Elimination Reaction:
 - Heat the reaction mixture to reflux for several hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup and Isolation:
 - After the reaction is complete, cool the mixture to room temperature.
 - Pour the mixture into a separatory funnel containing water.
 - Separate the organic layer.
 - Wash the organic layer with water and then with brine to remove any remaining base and salts.
 - Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
- Purification:
 - Filter to remove the drying agent and purify the resulting liquid by fractional distillation to obtain **4-Methyl-2-heptene**. Note that this method may produce a mixture of E and Z isomers, as well as other positional isomers.

Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of **4-Methyl-2-heptene**.

- Infrared (IR) Spectroscopy: The IR spectrum of **4-Methyl-2-heptene** will show characteristic peaks for C-H stretching of alkanes and alkenes ($\sim 2850\text{-}3000\text{ cm}^{-1}$), C=C stretching ($\sim 1650\text{ cm}^{-1}$), and out-of-plane C-H bending for the alkene hydrogens, which can help distinguish between cis and trans isomers.[9]
- Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M^+) at $m/z = 112$, corresponding to the molecular weight of C8H16.[10] The fragmentation pattern will be characteristic of a branched alkene.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will provide detailed information about the structure. Key signals would include those for the vinyl protons in the 5-6 ppm region, with coupling constants that can differentiate between the E and Z isomers. Aliphatic protons will appear in the 0.8-2.2 ppm range.
 - ^{13}C NMR: The carbon NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The olefinic carbons will resonate in the 120-140 ppm region.

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